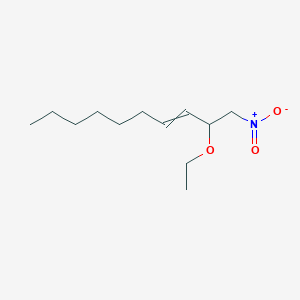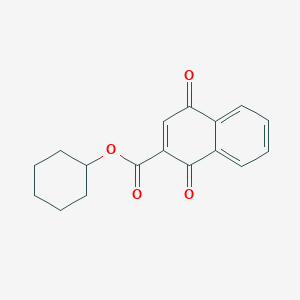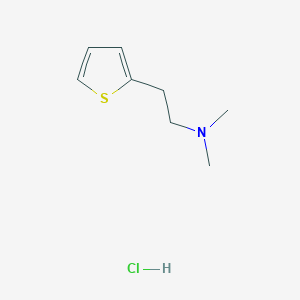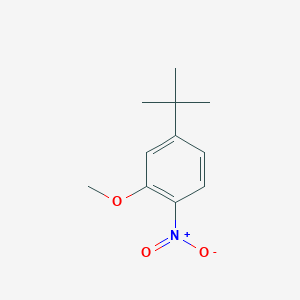![molecular formula C10H16N4S2 B12557625 3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione CAS No. 193693-18-4](/img/structure/B12557625.png)
3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a heptyl chain and a triazolothiadiazole core, contributes to its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione typically involves the reaction of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with various carboxylic acids in the presence of phosphorus oxychloride (POCl₃) . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazolothiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated triazolothiadiazoles.
Scientific Research Applications
3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential anticancer agent due to its cytotoxic effects on various cancer cell lines.
Industry: Could be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have similar structures but different alkyl chains, which can affect their biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazepines: These compounds have an additional ring, which can enhance their antiviral activities.
Uniqueness
3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione is unique due to its heptyl chain, which can enhance its lipophilicity and improve its ability to penetrate cell membranes. This property makes it a promising candidate for drug development.
Properties
CAS No. |
193693-18-4 |
|---|---|
Molecular Formula |
C10H16N4S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
3-heptyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione |
InChI |
InChI=1S/C10H16N4S2/c1-2-3-4-5-6-7-8-11-12-9-14(8)13-10(15)16-9/h2-7H2,1H3,(H,13,15) |
InChI Key |
WIYQTHANQLRZFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN=C2N1NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)



![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)





![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
